molecular formula C13H10O2 B12405378 4-Hydroxybenzophenone-d4 CAS No. 93496-64-1

4-Hydroxybenzophenone-d4

Cat. No.: B12405378
CAS No.: 93496-64-1
M. Wt: 202.24 g/mol
InChI Key: NPFYZDNDJHZQKY-YKVCKAMESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxybenzophenone-d4 can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of deuterated benzoyl chloride with phenol in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled environments to maintain the reaction conditions. The product is then purified through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzophenone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxybenzophenone-d4 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 4-Hydroxybenzophenone-d4 involves its interaction with various molecular targets. In biological systems, it can mimic the behavior of 4-Hydroxybenzophenone, interacting with enzymes and receptors. The deuterium atoms provide stability and allow for precise tracking in metabolic studies . The compound can inhibit enzymes like lanosterol 14-alpha demethylase, affecting sterol biosynthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxybenzophenone
  • 4,4’-Dihydroxybenzophenone
  • 4-Methoxybenzophenone

Uniqueness

4-Hydroxybenzophenone-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed tracing in scientific studies. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required .

Properties

CAS No.

93496-64-1

Molecular Formula

C13H10O2

Molecular Weight

202.24 g/mol

IUPAC Name

phenyl-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)methanone

InChI

InChI=1S/C13H10O2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,14H/i6D,7D,8D,9D

InChI Key

NPFYZDNDJHZQKY-YKVCKAMESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C2=CC=CC=C2)[2H])[2H])O)[2H]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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